molecular formula C19H28N4O2 B2820209 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1207002-99-0

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2820209
CAS RN: 1207002-99-0
M. Wt: 344.459
InChI Key: FGLNQPGZAXRHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C19H28N4O2 and its molecular weight is 344.459. The purity is usually 95%.
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Scientific Research Applications

Directed Lithiation and Substitution

The directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates the utility of this compound in synthetic chemistry. By undergoing directed lithiation, this urea can be doubly lithiated, allowing for subsequent reactions with various electrophiles to produce a range of substituted products. This process showcases the compound's versatility in organic synthesis, enabling the creation of complex molecules with high yields while also noting the formation of side-products in certain conditions (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis of Stable Crystalline Materials

The compound has been utilized in the synthesis of stable crystalline materials, such as N, N'-Dialkyl-N-[3-methoxy-3-dialkylamino-2-(3-methoxycarbonylpropioloyl) acryloyl] ureas. These materials undergo cyclization upon heating, leading to the formation of pyrido[2,3-d]pyrimidine derivatives. This application highlights the compound's role in producing stable, novel chemical structures characterized by specific NMR, mass spectral, and elemental analyses (Kawahara, Itoh, Ogura, & Watanabe, 1982).

properties

IUPAC Name

1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-22(2)18(17-6-5-13-23(17)3)14-21-19(24)20-12-11-15-7-9-16(25-4)10-8-15/h5-10,13,18H,11-12,14H2,1-4H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLNQPGZAXRHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NCCC2=CC=C(C=C2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenethyl)urea

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